

# Technical Specification & Characterization Guide: 4-Bromo-2-morpholinobenzoic Acid[1]

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## Compound of Interest

Compound Name:	4-Bromo-2-morpholinobenzoic acid
CAS No.:	1099687-03-2
Cat. No.:	B1517752

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CAS Registry Number: 1099687-03-2 Molecular Formula: C<sub>11</sub>H<sub>12</sub>BrNO<sub>3</sub> Molecular Weight: 286.12 g/mol Primary Application: Pharmacophore scaffold for PI3K/mTOR kinase inhibitors.[1]

## Executive Summary & Synthetic Context

As a Senior Application Scientist, I prioritize understanding the origin of a sample before analyzing its spectrum. **4-Bromo-2-morpholinobenzoic acid** is rarely isolated from natural sources; it is almost exclusively synthesized via Nucleophilic Aromatic Substitution (SNAr).[1]

Understanding this pathway is critical for interpreting spectroscopic data, as the primary impurities will be the starting material (4-bromo-2-fluorobenzoic acid) or hydrolysis byproducts. [1] The morpholine ring introduces specific solubility characteristics and distinct NMR signals that serve as the primary validation checkpoint.[1][2]

## Synthetic Pathway & Impurity Logic

The synthesis typically involves displacing the fluorine atom on 4-bromo-2-fluorobenzoic acid with morpholine.[1] This reaction relies on the electron-withdrawing carboxylic acid group to

activate the ortho-fluorine.[1]



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Figure 1: Synthetic workflow illustrating the origin of the target compound and potential spectroscopic impurities.

## Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first "Go/No-Go" decision point.[1][2] For halogenated compounds, the isotopic pattern is more diagnostic than the exact mass alone.[1][2]

## Experimental Parameters (ESI-MS)

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred due to the carboxylic acid moiety (formation of  $[M-H]^-$ ).[1][2] Positive mode (ESI+) is possible but may show adducts.[1][2]
- Solvent: Methanol/Water + 0.1% Formic Acid.[1][2]

## Diagnostic Isotopic Signature

Bromine exists naturally as two isotopes:  $^{79}\text{Br}$  (50.7%) and  $^{81}\text{Br}$  (49.3%).[1][2] This creates a distinct 1:1 doublet ("twin peaks") separated by 2 mass units in the molecular ion cluster.[1][2]



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## Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows a predictable fragmentation pathway useful for structural confirmation:

- Decarboxylation: Loss of CO<sub>2</sub> ([M-H]<sup>-</sup> - 44 Da).[\[1\]](#)[\[2\]](#)
- Morpholine Ring Cleavage: Loss of C<sub>4</sub>H<sub>8</sub>O fragment.[\[1\]](#)[\[2\]](#)

## Nuclear Magnetic Resonance (NMR) Characterization

NMR is the definitive method for confirming the regiochemistry of the morpholine substitution.[\[1\]](#)[\[2\]](#) The disappearance of <sup>19</sup>F-<sup>1</sup>H coupling (present in the starting material) and the appearance of morpholine methylene signals are the key indicators.[\[1\]](#)[\[2\]](#)

## <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

DMSO-d<sub>6</sub> is the standard solvent as it ensures solubility of the zwitterionic amino-acid core and prevents exchange of the carboxylic acid proton.[\[1\]](#)

## Spectral Assignment Table[\[1\]](#)[\[2\]](#)



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### **<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>)**

Key diagnostic carbons include the carbonyl (C=O) and the C-Br carbon (typically distinct due to the heavy atom effect).[1]

- Carbonyl (C=O): ~167 ppm.[1][2]
- Aromatic C-N (C2): ~152 ppm (Deshielded by nitrogen).[1][2]
- Aromatic C-Br (C4): ~125 ppm.[1][2][3]
- Morpholine Carbons: ~66 ppm (O-C) and ~52 ppm (N-C).[1][2]

### **Structural Visualization of NMR Signals**

The following diagram maps the proton environments to their expected chemical shifts, visualizing the electronic effects (shielding/deshielding).



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Figure 2: NMR Assignment Logic mapping structural moieties to chemical shift environments.

## Quality Control & Impurity Profiling

In a drug development context, purity is paramount.<sup>[1][2]</sup> The synthesis from 4-bromo-2-fluorobenzoic acid presents a specific risk: Residual Fluorine.<sup>[1]</sup>

### The "Fluorine Check" Protocol

If the SNAr reaction is incomplete, the starting material will remain.<sup>[1][2]</sup>

- **1H NMR Check:** Look for complex splitting in the aromatic region.<sup>[1][2]</sup> The starting material (4-bromo-2-fluorobenzoic acid) has <sup>19</sup>F-<sup>1</sup>H coupling, which causes additional splitting of the aromatic signals that is absent in the pure morpholine product.<sup>[1]</sup>
- **<sup>19</sup>F NMR (Optional but Recommended):** Run a quick uncoupled <sup>19</sup>F scan.<sup>[1][2]</sup>
  - Pure Product: Silent (No signal).<sup>[1][2]</sup>
  - Impure: Signal at ~ -106 ppm (characteristic of Ar-F).

### Solubility Note for Analysis

This compound is a zwitterion (acid + amine).<sup>[1][2]</sup>

- Neutral Water: Poor solubility.[1][2]
- Acidic/Basic Water: Good solubility (salt formation).[1][2]
- DMSO/DMF: Excellent solubility (Recommended for stock solutions).[1][2]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108829, 4-Bromo-2-chlorobenzoic acid (Analogous Structural Data).[1][2] Retrieved from [\[Link\]](#)

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## Sources

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